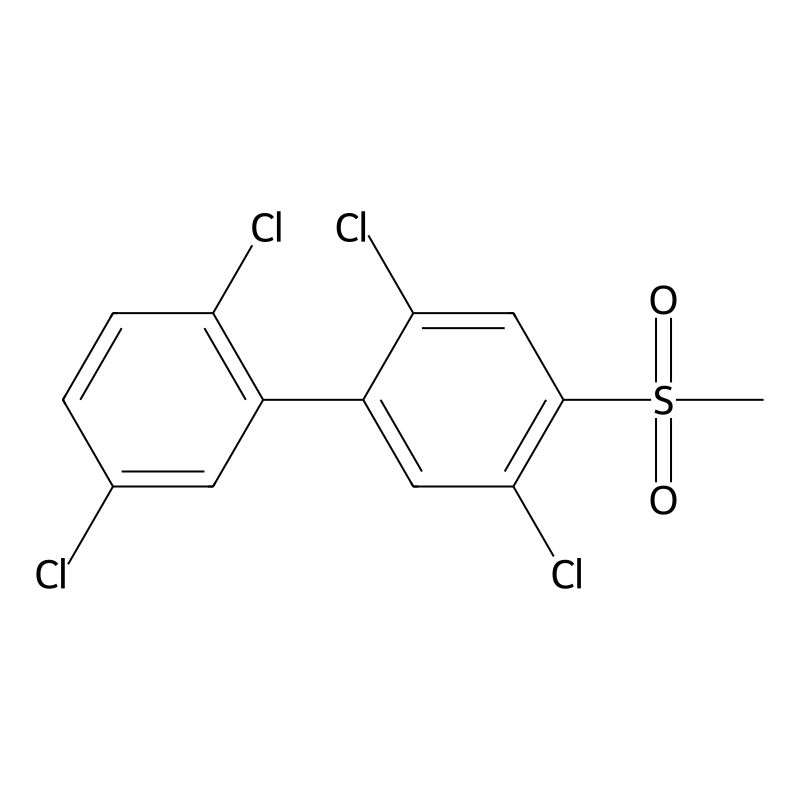

4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl is an organic compound categorized as a polychlorinated biphenyl. Its chemical formula is C₁₃H₈Cl₄O₂S, and it features a biphenyl structure substituted with four chlorine atoms and a methylsulfonyl group. The compound exhibits significant hydrophobic characteristics due to its chlorinated nature, which influences its solubility and interaction with biological systems .

The chemical behavior of 4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl is primarily influenced by its functional groups. Key reactions include:

- Nucleophilic Substitution: The chlorine atoms can undergo nucleophilic substitution reactions, where nucleophiles can replace chlorine atoms under suitable conditions.

- Oxidation: The methylsulfonyl group may be oxidized to form sulfone derivatives.

- Dechlorination: Under specific environmental conditions, such as microbial degradation, the compound may lose chlorine atoms, leading to less chlorinated biphenyls.

These reactions are crucial for understanding the environmental fate and degradation pathways of the compound.

Research indicates that 4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl may exhibit various biological activities. It has been studied for its potential endocrine-disrupting effects due to its structural similarity to other polychlorinated biphenyls. These effects can influence hormonal regulation in wildlife and humans. Additionally, the compound's hydrophobicity suggests potential bioaccumulation in aquatic organisms .

Synthesis of 4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl typically involves:

- Chlorination of Biphenyl: Biphenyl is chlorinated using chlorine gas or chlorinating agents to introduce multiple chlorine substituents.

- Methylsulfonylation: The introduction of the methylsulfonyl group can be achieved through sulfonation reactions using methylsulfonic acid or related reagents.

These methods allow for the controlled synthesis of the compound while ensuring the desired substitution pattern.

Studies on the interactions of 4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl with biological systems have highlighted its potential for binding with various proteins and enzymes. These interactions may lead to alterations in metabolic pathways and hormonal activities. Additionally, research has focused on its interactions with cellular membranes due to its hydrophobic nature, affecting membrane fluidity and function .

Several compounds share structural similarities with 4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl. Here are some notable examples:

| Compound Name | Chemical Formula | Chlorine Atoms | Unique Features |

|---|---|---|---|

| 4-Chlorobiphenyl | C₁₂H₉Cl | 1 | Simpler structure; lower toxicity |

| 4-Methylsulfonyl-2,2',4',5-tetrachlorobiphenyl | C₁₃H₈Cl₄O₂S | 4 | Different substitution pattern |

| Polychlorinated biphenyl (general) | Varies | 1-10 | Broad category; includes highly toxic variants |

Uniqueness: The presence of both a methylsulfonyl group and multiple chlorine substitutions distinguishes 4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl from other similar compounds. Its specific arrangement affects both its chemical reactivity and biological interactions significantly.

4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl is an organochlorine compound with the molecular formula C13H8Cl4O2S [1] [3]. This compound has a molecular weight of 370.078 g/mol, which reflects its complex structure containing carbon, hydrogen, chlorine, oxygen, and sulfur atoms [1] [3]. The molecular formula indicates the presence of 13 carbon atoms, 8 hydrogen atoms, 4 chlorine atoms, 2 oxygen atoms, and 1 sulfur atom, arranged in a specific configuration that gives the compound its distinctive chemical properties [1]. The compound is registered with the Chemical Abstracts Service (CAS) under the number 60640-55-3, which serves as its unique identifier in chemical databases and literature [1] [2].

| Property | Value |

|---|---|

| Molecular Formula | C13H8Cl4O2S |

| Molecular Weight | 370.078 g/mol |

| CAS Number | 60640-55-3 |

Structural Characteristics

Biphenyl Backbone Configuration

The fundamental structural framework of 4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl consists of a biphenyl backbone, which comprises two benzene rings connected by a single carbon-carbon bond [1] [6]. This biphenyl core provides the basic scaffold upon which the chlorine atoms and methylsulfonyl group are positioned [3]. The two benzene rings are not coplanar but rather exist in a twisted conformation due to steric hindrance between substituents on the 2 and 2' positions [6] [15]. This non-planar configuration significantly influences the three-dimensional structure of the molecule and affects its physical and chemical properties [15]. The dihedral angle between the two phenyl rings is influenced by the presence of chlorine atoms at the ortho positions (2 and 2'), which restrict rotation around the central carbon-carbon bond connecting the two rings [6] [15].

Chlorine Substitution Pattern

The chlorine substitution pattern in 4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl is characterized by the presence of four chlorine atoms at specific positions on the biphenyl backbone [1] [3]. Two chlorine atoms are located at positions 2 and 5 on the first phenyl ring, while the other two chlorine atoms are situated at positions 2' and 5' on the second phenyl ring [1] [6]. This symmetric distribution of chlorine atoms across both rings creates a 2,2',5,5'-tetrachlorinated structure [6]. The presence of chlorine atoms at the ortho positions (2 and 2') contributes to the non-coplanarity of the biphenyl system by introducing steric hindrance that restricts rotation around the central carbon-carbon bond [6] [15]. The chlorine atoms at the meta positions (5 and 5') further influence the electronic distribution within the molecule and contribute to its overall chemical stability and reactivity patterns [3] [6].

Methylsulfonyl Group Position and Chemistry

The methylsulfonyl group (CH3SO2-) in 4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl is positioned at the para position (carbon-4) of the first phenyl ring [1] [3]. This functional group consists of a methyl group (CH3) bonded to a sulfonyl group (SO2), which is directly attached to the aromatic ring [1]. The sulfonyl group contains two oxygen atoms double-bonded to the central sulfur atom, creating a tetrahedral geometry around the sulfur atom [3] [12]. The presence of the methylsulfonyl group introduces polarity to the molecule due to the electronegative oxygen atoms, which create a region of partial negative charge [12] [26]. This functional group significantly influences the compound's chemical behavior, including its solubility, reactivity, and interactions with biological systems [12] [26]. The methylsulfonyl group is known to be metabolically stable and contributes to the compound's persistence in environmental and biological systems [26].

Physicochemical Properties

Solubility and Partition Coefficients

4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl exhibits very low water solubility, which is characteristic of polychlorinated biphenyls with methylsulfonyl substituents [13] [26]. The presence of the methylsulfonyl group slightly increases the polarity of the molecule compared to the parent tetrachlorobiphenyl, but not enough to significantly enhance water solubility [13] [26]. The octanol-water partition coefficient (log Kow) for this compound is estimated to be greater than 5, indicating high lipophilicity and a strong tendency to partition into organic phases rather than aqueous environments [13] [27]. This high lipophilicity contributes to the compound's bioaccumulation potential in fatty tissues of organisms [26] [27]. Research has shown that methylsulfonyl polychlorinated biphenyls generally have slightly lower log Kow values than their parent compounds, but they still maintain sufficient lipophilicity to partition into lipid-rich tissues [26] [27].

Melting and Boiling Points

The boiling point of 4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl is reported to be approximately 485.3°C at 760 mmHg, indicating its low volatility at ambient temperatures [3]. This high boiling point is consistent with the compound's molecular weight and the presence of multiple chlorine substituents and the methylsulfonyl group, which increase intermolecular forces [3] [25]. The melting point of 4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl is not well-documented in the available literature, suggesting potential challenges in its experimental determination or limited research focus on this specific physical property [3]. For comparison, the structurally related compound 4,4'-bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl has a reported melting point of 183-185°C, which might provide some insight into the expected melting behavior of the mono-methylsulfonyl derivative [25]. The flash point of 4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl is approximately 247.3°C, further indicating its thermal stability and low volatility [3].

Stability and Reactivity Patterns

4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl demonstrates considerable chemical stability under normal environmental conditions, which contributes to its persistence in the environment [13] [26]. The compound is resistant to hydrolysis, photolysis, and many forms of chemical degradation due to the stability of the carbon-chlorine bonds and the methylsulfonyl group [13] [26]. The presence of chlorine atoms at the 2,2',5,5' positions provides steric protection to the central carbon-carbon bond connecting the two phenyl rings, further enhancing the overall stability of the molecule [6] [15]. Despite its general stability, 4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl can undergo biotransformation in living organisms through enzymatic processes, particularly by cytochrome P450 enzymes [26] [28]. The compound exhibits low reactivity under normal conditions but may participate in nucleophilic substitution reactions at the carbon atoms bearing chlorine substituents under specific conditions [23] [28]. The methylsulfonyl group can also serve as a site for potential reactions, although it generally remains intact during most environmental transformations [26] [28].

Isomeric Forms and Related Compounds

3-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl

3-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl is a positional isomer of 4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl, with the methylsulfonyl group located at the meta position (carbon-3) instead of the para position (carbon-4) on the first phenyl ring [12] [16]. This compound shares the same molecular formula (C13H8Cl4O2S) and molecular weight (370.078 g/mol) as 4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl but differs in its structural arrangement [12] [16]. The CAS number for 3-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl is 60640-54-2, distinguishing it from its para-substituted isomer [16]. Research has shown that the position of the methylsulfonyl group significantly influences the compound's biological behavior and environmental fate [12] [21]. Studies using liquid chromatography-mass spectrometry have demonstrated that meta-substituted methylsulfonyl polychlorinated biphenyls typically exhibit different fragmentation patterns compared to their para-substituted counterparts, which can be useful for analytical identification and differentiation [12] [16].

Bis-methylsulfonyl Derivatives

4,4'-Bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl represents a significant bis-methylsulfonyl derivative related to 4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl [4] [9]. This compound contains methylsulfonyl groups at both the 4 and 4' positions of the biphenyl structure, while maintaining the same chlorine substitution pattern at positions 2,2',5,5' [4] [9]. With a molecular formula of C14H10Cl4O4S2 and a molecular weight of 448.169 g/mol, this bis-substituted derivative is heavier than the mono-methylsulfonyl compound [5] [10]. The CAS number for 4,4'-Bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl is 66640-68-4 [9] [10]. Physical properties of this bis-methylsulfonyl derivative include a melting point of 183-185°C and a predicted boiling point of approximately 613.2°C at 760 mmHg [25]. The presence of two methylsulfonyl groups increases the polarity of the molecule compared to the mono-substituted compound, potentially affecting its solubility and partition behavior in environmental and biological systems [9] [17].